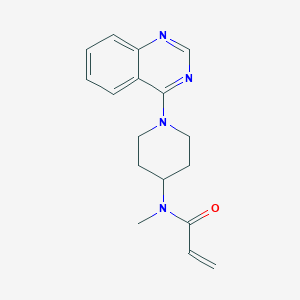
N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. Q-VD-OPh is a synthetic compound that was first synthesized in 2004 by a team of researchers at the University of Michigan. Since then, Q-VD-OPh has been used in a variety of scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide works by inhibiting the activity of caspases. Caspases are enzymes that play a key role in programmed cell death (apoptosis). This compound binds to the active site of caspases and prevents them from cleaving their substrates, thereby inhibiting apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound can inhibit apoptosis in a variety of cell types, including cancer cells, neurons, and immune cells. This compound has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide is its specificity for caspases. This compound selectively inhibits caspases without affecting other enzymes or cellular processes. This makes it a valuable tool for investigating the role of caspases in various cellular processes. However, one limitation of this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, and care must be taken to ensure that the concentration used in experiments is appropriate.
Orientations Futures
There are several potential future directions for research on N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide. One area of interest is the development of this compound derivatives that are more potent or have improved pharmacokinetic properties. Another area of interest is the investigation of the role of caspases in various diseases, including cancer and inflammatory diseases. Finally, this compound may have potential applications in the development of novel therapeutics for these diseases.
Méthodes De Synthèse
The synthesis of N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide involves several steps, including the reaction of 4-piperidone with 4-chloroaniline to form 4-(4-chlorophenyl)piperidin-4-ol. This compound is then reacted with 2-bromoacetyl bromide to form 4-(4-chlorophenyl)-1-(2-bromoacetyl)piperidine. The final step involves the reaction of this compound with N-methylanthranilic acid to form this compound.
Applications De Recherche Scientifique
N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide has been widely used in scientific research to investigate its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the activity of caspases, which are enzymes that play a key role in programmed cell death (apoptosis). This makes this compound a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
N-methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-3-16(22)20(2)13-8-10-21(11-9-13)17-14-6-4-5-7-15(14)18-12-19-17/h3-7,12-13H,1,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQMVTGORPYROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC3=CC=CC=C32)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

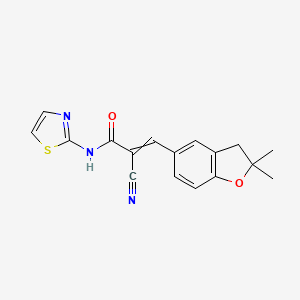
![N-(3-bromophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2841754.png)
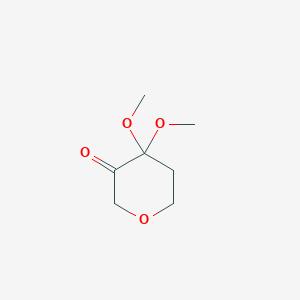
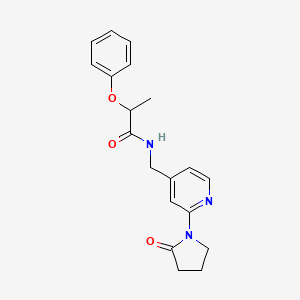

![N-(3,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2841760.png)
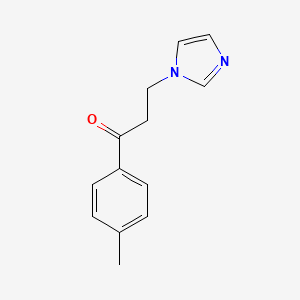
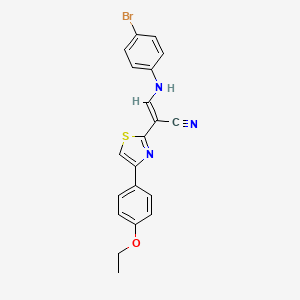

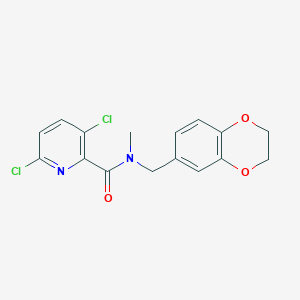
![N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2841770.png)
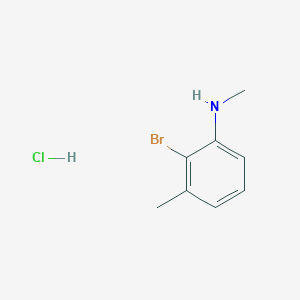
![(1R,5S)-N-(2,3-dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2841775.png)
